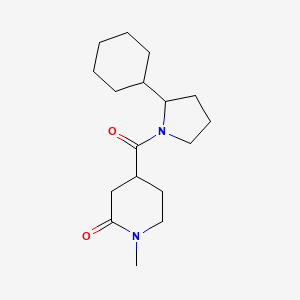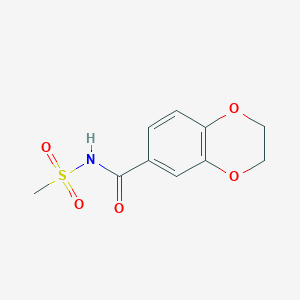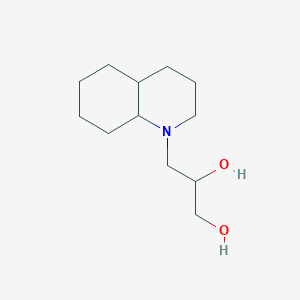
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one, also known as PCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCC is a white crystalline powder that is soluble in water and methanol. It is a derivative of pyrrolidine and piperidine and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one involves the oxidation of alcohols to aldehydes or ketones. It works by transferring an oxygen atom from the reagent to the alcohol, resulting in the formation of the corresponding carbonyl compound. 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one is a mild and selective oxidizing agent that is commonly used in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. However, studies have shown that 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one with caution and to use appropriate protective equipment when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one is its high selectivity in oxidizing alcohols to carbonyl compounds. It is also relatively easy to handle and store. However, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be expensive and may not be readily available in some laboratories. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be sensitive to moisture and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research involving 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. One potential area of research is the development of new synthetic methods using 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one could be used in the synthesis of new pharmaceutical compounds with potential therapeutic applications. Further research is needed to fully understand the potential applications of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one in various fields.
Méthodes De Synthèse
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be synthesized through a multistep process involving the reaction of cyclohexanone with pyrrolidine, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the product with oxalyl chloride, resulting in the formation of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one.
Applications De Recherche Scientifique
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one has been widely used in scientific research as a reagent in organic synthesis, particularly in the synthesis of amides and esters. It has also been used in the synthesis of various alkaloids and other organic compounds.
Propriétés
IUPAC Name |
4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXSALDULAOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)N2CCCC2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)

![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
